N,N-Diallyl-3,4,5-trimethoxybenzamide
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Overview
Description
N,N-Diallyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C16H21NO4. It is a derivative of benzamide, where the benzene ring is substituted with three methoxy groups at positions 3, 4, and 5, and the amide nitrogen is substituted with two allyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amide group using a suitable amine, such as diallylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of dialdehydes or dicarboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N-Diallyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diallyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
- N-allyl-3,4,5-trimethoxybenzamide
- N-methyl-3,4,5-trimethoxybenzamide
- N-(2-ethylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chlorophenyl)-3,4,5-trimethoxybenzamide
Comparison: N,N-Diallyl-3,4,5-trimethoxybenzamide is unique due to the presence of two allyl groups on the amide nitrogen, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research .
Properties
CAS No. |
73664-76-3 |
---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C16H21NO4/c1-6-8-17(9-7-2)16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h6-7,10-11H,1-2,8-9H2,3-5H3 |
InChI Key |
QWDULLNANXZPOE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C |
73664-76-3 | |
Origin of Product |
United States |
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